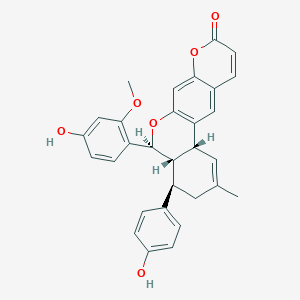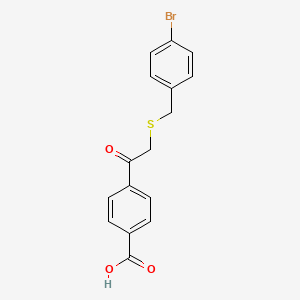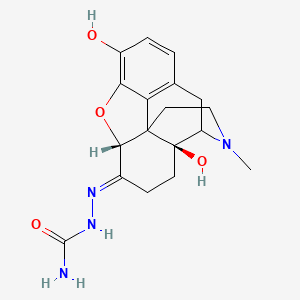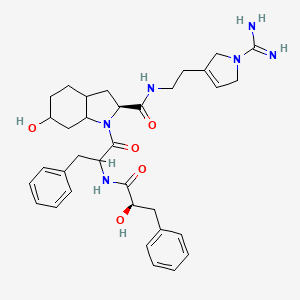![molecular formula C27H23F3N4O5S B10852495 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate](/img/structure/B10852495.png)
4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate is a novel organic compound known for its unique chemical properties and potential applications across various fields. This compound is of particular interest due to its complex molecular structure, which provides a wide range of chemical reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate typically involves multi-step organic reactions. Key steps often include the formation of pyrazolo[1,5-a]indole core, followed by specific substitutions and additions to introduce the dimethylaminobenzyliden, nitro, and phenyl groups. Common reagents used in these synthetic processes include dimethylformamide (DMF), nitrobenzene, and trifluoromethanesulfonic acid, under controlled temperature and pressure conditions to ensure high yields and purity.
Industrial Production Methods: For industrial-scale production, optimization of these synthetic routes is crucial. This often involves the use of continuous flow reactors, catalysts to accelerate reaction rates, and advanced purification techniques like recrystallization and chromatography. These methods ensure the efficient production of the compound with minimal by-products.
化学反応の分析
Types of Reactions: 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles and electrophiles like halogens, alkylating agents under controlled pH and temperature conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. Common products include reduced or oxidized derivatives, various substituted pyrazoloindolium salts, and complex organic frameworks that retain the core structure of the initial compound.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new organic materials and dyes.
Biology: In biological research, it is used as a probe to study molecular interactions and cellular processes, thanks to its fluorescent properties.
Medicine: Potential medicinal applications include its use as a pharmacophore in the design of new drugs targeting specific cellular pathways.
Industry: In the industrial sector, it finds applications in the production of advanced polymers, sensors, and as a catalyst in various chemical reactions.
作用機序
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors, leading to modulation of biological pathways. Key pathways involved include signal transduction cascades and redox reactions, influencing cellular functions such as growth, differentiation, and apoptosis.
類似化合物との比較
Compared to other pyrazoloindolium compounds, 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate stands out due to its distinct combination of functional groups, which confer unique reactivity and properties. Similar compounds include other substituted pyrazolo[1,5-a]indolium salts, each with different substituents that alter their chemical behavior and applications.
This uniqueness makes 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate a compound of great interest for further research and application development.
特性
分子式 |
C27H23F3N4O5S |
|---|---|
分子量 |
572.6 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(Z)-(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H23N4O2.CHF3O3S/c1-27(2)20-11-9-18(10-12-20)15-22-23-16-21(30(31)32)13-14-24(23)29-26(22)17-25(28(29)3)19-7-5-4-6-8-19;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChIキー |
CKJNKVUCIFATCQ-UHFFFAOYSA-M |
異性体SMILES |
C[N+]1=C(C=C\2N1C3=C(/C2=C/C4=CC=C(C=C4)N(C)C)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
正規SMILES |
C[N+]1=C(C=C2N1C3=C(C2=CC4=CC=C(C=C4)N(C)C)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)



![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)
![(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)
![1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)
![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)

![[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea;hydrochloride](/img/structure/B10852491.png)

![2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole](/img/structure/B10852503.png)

